(5-Bromo-3-fluoropyridin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Bromo-3-fluoropyridin-2-yl)(piperidin-1-yl)methanone: is a chemical compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 3-position of the pyridine ring, and a piperidin-1-yl group attached to the methanone moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 3-fluoropyridine, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Piperidinylation: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate or sodium hydride to form the piperidin-1-yl derivative.
Methanone Formation: Finally, the piperidin-1-yl derivative is treated with a suitable carbonylating agent, such as phosgene or carbon monoxide, to introduce the methanone group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Reduction Products: Alcohol derivatives.
Oxidation Products: Carboxylic acid derivatives.
Coupling Products: Biaryl or aryl-alkene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored as an intermediate in the synthesis of pharmaceutical compounds.
- Potential applications in drug discovery and development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(piperidin-1-yl)methanone depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic or electrophilic sites on the target molecules.
Comparison with Similar Compounds
- (5-Bromo-3-chloropyridin-2-yl)(piperidin-1-yl)methanone
- (5-Bromo-3-methylpyridin-2-yl)(piperidin-1-yl)methanone
- (5-Bromo-3-iodopyridin-2-yl)(piperidin-1-yl)methanone
Uniqueness:
- The presence of both bromine and fluorine atoms in the pyridine ring provides unique electronic properties.
- The combination of the piperidin-1-yl group with the methanone moiety enhances its reactivity and potential as an intermediate in various synthetic applications.
Properties
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-8-6-9(13)10(14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWIZHRUBYNTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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